(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride

Chiral purity Enantioselective synthesis Procurement specification

(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride (CAS 269396-64-7) is a non-proteinogenic chiral β-amino acid derivative featuring a pyridin-3-yl substituent at the β-position, supplied as the dihydrochloride salt. With a molecular formula of C₉H₁₄Cl₂N₂O₂ and molecular weight of 253.12 g/mol, this (R)-enantiomer is a member of the D-β-homoalanine class, also synonymized as (3-Pyridyl)-D-β-homoalanine dihydrochloride and H-D-β-HoAla(3-pyridyl)-OH·2HCl.

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
CAS No. 269396-64-7
Cat. No. B1451441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride
CAS269396-64-7
Molecular FormulaC9H14Cl2N2O2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl
InChIInChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m1../s1
InChIKeyJOYZJLGIWVGPRK-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-4-(pyridin-3-yl)butanoic Acid Dihydrochloride (CAS 269396-64-7): Chiral β-Amino Acid Building Block for Pharmaceutical Research and Peptide Synthesis


(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride (CAS 269396-64-7) is a non-proteinogenic chiral β-amino acid derivative featuring a pyridin-3-yl substituent at the β-position, supplied as the dihydrochloride salt [1]. With a molecular formula of C₉H₁₄Cl₂N₂O₂ and molecular weight of 253.12 g/mol, this (R)-enantiomer is a member of the D-β-homoalanine class, also synonymized as (3-Pyridyl)-D-β-homoalanine dihydrochloride and H-D-β-HoAla(3-pyridyl)-OH·2HCl . The compound is primarily employed as a chiral building block in medicinal chemistry, peptide synthesis, and neuropharmacological probe development, where its defined (R)-configuration, pyridyl nitrogen coordination capability, and enhanced aqueous solubility conferred by the dihydrochloride salt form distinguish it from structurally related analogs [2].

Generic Substitution Risks for (R)-3-Amino-4-(pyridin-3-yl)butanoic Acid Dihydrochloride: Why Enantiomer, Regioisomer, and Salt Form Interchange Is Not Scientifically Valid


Substituting (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride with its (S)-enantiomer, 4-pyridyl regioisomer, or free base form introduces scientifically meaningful alterations in stereochemical purity, solid-state thermal stability, and aqueous solubility that can compromise experimental reproducibility and synthetic outcomes. The (R)-enantiomer is available at chiral HPLC-verified purity exceeding 99.5%, while the (S)-counterpart is commonly supplied at 98%—a difference that materially affects enantioselective synthesis yield and product enantiomeric excess . The pyridyl nitrogen position (3- vs. 4-substitution) alters both the compound's coordination chemistry with metal catalysts and its melting point by approximately 56 °C, reflecting divergent crystal lattice energetics that affect storage stability and formulation behavior . Finally, the dihydrochloride salt form provides aqueous solubility essential for peptide coupling and biological assay conditions, whereas the free base shows reduced solubility that can limit reaction scope [1]. These three dimensions—stereochemistry, regiochemistry, and salt form—are each independently sufficient to render generic interchange scientifically invalid.

Quantitative Differentiation Evidence for (R)-3-Amino-4-(pyridin-3-yl)butanoic Acid Dihydrochloride vs. Closest Analogs


Chiral Purity Grade: (R)-Enantiomer ≥99.5% by Chiral HPLC vs. (S)-Enantiomer at 98%—A 1.5% Minimum Purity Advantage

The (R)-enantiomer (target compound) is commercially available with a certified purity of ≥99.5% as determined by chiral HPLC, as supplied by ChemImpex [1]. In contrast, the (S)-enantiomer (CAS 1217661-66-9) is routinely supplied at a purity specification of 98% (Chemscene, MolCore) . This represents a minimum purity differential of +1.5 percentage points. For procurement decisions in enantioselective synthesis where the desired product enantiomeric excess (ee) is critically dependent on starting material chiral purity, a 1.5% impurity burden in the (S)-form translates to a theoretical maximum ee ceiling of approximately 97% for downstream products if the impurity is the opposite enantiomer—versus ≥99% achievable with the higher-purity (R)-enantiomer .

Chiral purity Enantioselective synthesis Procurement specification

Optical Rotation: [a]D20 = -5 ± 1°—Enantiomeric Identity Verification Against (S)-Enantiomer (+5° Expected)

The target (R)-enantiomer exhibits a specific optical rotation of [a]D20 = -5 ± 1° (C=1 in H₂O or DMF), as reported in the ChemImpex certificate of analysis [1]. By class-level inference for enantiomeric pairs, the (S)-enantiomer (CAS 1217661-66-9 or 270063-59-7) is expected to display an optical rotation of approximately [a]D20 = +5 ± 1° under identical conditions, although a specific numerical value is not provided in vendor datasheets for the (S)-form . The sign inversion provides a rapid, non-destructive identity verification test to confirm that the correct enantiomer has been procured prior to use in stereospecific synthesis. The magnitude of rotation (5°) is sufficiently large for reliable polarimetric measurement at standard concentrations.

Optical rotation Enantiomeric identity Quality control

Melting Point: 211–215 °C (dec.) vs. 4-Pyridyl Regioisomer 267–271 °C—A 56 °C Differential for Solid-State Identity and Stability

The target 3-pyridyl regioisomer melts with decomposition at 211–215 °C, as reported by ChemImpex [1]. The 4-pyridyl regioisomer (CAS 269396-67-0) exhibits a significantly higher melting point of 267–271 °C, as specified by AKSci . This 56 °C differential (based on midpoint values) reflects the distinct intermolecular hydrogen-bonding networks and crystal packing arrangements dictated by the position of the pyridyl nitrogen atom. The lower melting point of the 3-pyridyl isomer indicates weaker crystal lattice cohesion, which may correlate with altered long-term storage stability profiles. Melting point serves as a simple, pharmacopeia-compatible identity test to distinguish these regioisomers and detect cross-contamination.

Melting point Regioisomer differentiation Solid-state characterization

Salt Form Solubility Advantage: Dihydrochloride vs. Free Base—Enhanced Aqueous Processability

The target compound is supplied as the dihydrochloride salt (C₉H₁₄Cl₂N₂O₂, MW 253.12), which by class-level inference for amino acid hydrochloride salts provides substantially enhanced aqueous solubility compared to the corresponding free base (C₉H₁₂N₂O₂, MW 180.20) [1]. The free base form is characterized by the same vendor sources as having lower aqueous solubility, consistent with the zwitterionic character of unprotected amino acids in the absence of counterions . The dihydrochloride salt dissociates in aqueous media to release the protonated amine and carboxylate species, enabling direct use in aqueous peptide coupling protocols (e.g., EDC/HOBt-mediated amide bond formation), biochemical assay buffers, and preparative HPLC purification without pre-dissolution in organic co-solvents .

Salt form Aqueous solubility Peptide coupling Formulation

Optimal Research and Industrial Application Scenarios for (R)-3-Amino-4-(pyridin-3-yl)butanoic Acid Dihydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of DPP-4 Inhibitor and Kinase Inhibitor Intermediates Requiring ≥99% Chiral Purity Input

When synthesizing chiral pharmaceutical intermediates—such as β-amino acid pharmacophores for dipeptidyl peptidase-4 (DPP-4) inhibitors or kinase-targeted therapeutics—the ≥99.5% chiral HPLC purity of the (R)-3-pyridyl enantiomer [1] minimizes the risk of diastereomeric impurity carryover that can compromise final active pharmaceutical ingredient (API) enantiomeric excess specifications (typically ≥98% ee per ICH Q6A). The 1.5% purity advantage over the commercially available (S)-enantiomer directly translates to a higher ee ceiling and reduced purification burden (e.g., fewer chiral preparative HPLC cycles).

Aqueous-Phase Peptide Coupling and Solid-Phase Peptide Synthesis Without Organic Co-Solvent Pre-Dissolution

The dihydrochloride salt form enables direct dissolution of the compound in aqueous coupling buffers (e.g., phosphate-buffered saline, HEPES, or carbonate buffer at pH 7–8.5) for EDC/HOBt or HATU-mediated amide bond formation [1]. This eliminates the DMSO or DMF pre-dissolution step required for the free base form , reducing organic solvent exposure that can denature sensitive protein substrates in bioconjugation workflows or interfere with Fmoc solid-phase peptide synthesis swelling and deprotection kinetics.

Neuropharmacological Probe Development Requiring Defined Pyridyl Regiochemistry for Receptor Binding Studies

The 3-pyridyl (meta) substitution pattern distinguishes this compound from its 4-pyridyl (para) regioisomer, with the 56 °C melting point differential [1] providing a simple identity verification test. In structure-activity relationship (SAR) campaigns targeting G-protein-coupled receptors or ion channels where pyridyl nitrogen position affects hydrogen-bonding geometry with receptor residues, use of the 3-pyridyl isomer ensures the intended pharmacophoric presentation. Procurement of the regioisomerically pure compound, verified by melting point, prevents SAR data confounding that would result from regioisomer cross-contamination.

Analytical Reference Standard Preparation for Chiral HPLC Method Validation

The well-characterized optical rotation ([a]D20 = -5 ± 1° in water or DMF) [1] and high chiral purity (≥99.5%) make this compound suitable as a system suitability reference standard for chiral HPLC method development and validation in pharmaceutical quality control laboratories. The combination of orthogonal identity tests—optical rotation sign and magnitude plus melting point—meets pharmacopeial expectations for reference standard characterization (USP <781> optical rotation; USP <741> melting range).

Quote Request

Request a Quote for (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.